Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate
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Overview
Description
Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate typically involves the condensation of 2-aminopyridine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazo[1,2-a]pyridine ring system .
Industrial Production Methods
Industrial production methods for this compound often employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent-free and catalyst-free methods have also been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include N-oxides, alcohols, and various substituted derivatives of the imidazo[1,2-a]pyridine ring .
Scientific Research Applications
Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including anticancer, antiviral, and antibacterial activities.
Industry: The compound is used in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine core can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to the inhibition or activation of the target .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine-3-yl-acetic acids: These compounds share a similar core structure but differ in their functional groups and biological activities.
Imidazo[1,2-a]pyridine analogues: These analogues have been explored for their antituberculosis and anticancer activities.
Uniqueness
Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate is unique due to its ester functional group, which can be hydrolyzed to form carboxylic acids or further modified to introduce various substituents. This versatility makes it a valuable scaffold in medicinal chemistry and material science .
Properties
Molecular Formula |
C12H12N2O3 |
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Molecular Weight |
232.23 g/mol |
IUPAC Name |
ethyl 3-imidazo[1,2-a]pyridin-6-yl-3-oxopropanoate |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-12(16)7-10(15)9-3-4-11-13-5-6-14(11)8-9/h3-6,8H,2,7H2,1H3 |
InChI Key |
CVBOKALHQVPXFU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CN2C=CN=C2C=C1 |
Origin of Product |
United States |
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